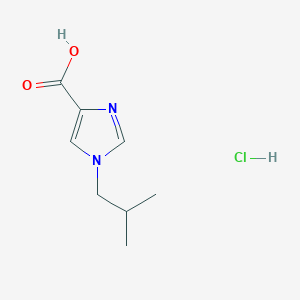

1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride

Description

1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride (CAS: 1439896-49-7) is an imidazole derivative with a molecular weight of 204.65 g/mol and the formula C₉H₁₃ClN₂O₂ . The compound features an isobutyl group (‑CH₂CH(CH₂CH₃)) at the N1 position of the imidazole ring and a carboxylic acid group at the C4 position, forming a hydrochloride salt.

Properties

IUPAC Name |

1-(2-methylpropyl)imidazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-6(2)3-10-4-7(8(11)12)9-5-10;/h4-6H,3H2,1-2H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUXGERSHBCZCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(N=C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439896-49-7 | |

| Record name | 1H-Imidazole-4-carboxylic acid, 1-(2-methylpropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439896-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Acid-Base Reactions

The hydrochloride salt undergoes reversible proton transfer:

-

Deprotonation : Treatment with NaOH or K₂CO₃ yields the free carboxylic acid.

-

Re-salt Formation : Reacting with alternative acids (e.g., H₂SO₄) produces sulfates or phosphates.

Esterification

The carboxylic acid reacts with alcohols under acid catalysis:

Common reagents include:

-

Methanol/H₂SO₄ : Produces methyl esters.

-

Ethanol/PTSA : Forms ethyl esters for chromatographic analysis.

Amide Formation

Coupling agents like EDCl or HATU enable bond formation with amines:

Primary amines (e.g., methylamine) yield stable amides, while bulkier amines show reduced efficiency.

Decarboxylation

Thermal decomposition at >200°C eliminates CO₂, generating 1-isobutylimidazole:

This reaction is critical for synthesizing unsubstituted imidazole derivatives .

Electrophilic Substitution

The imidazole ring participates in halogenation or nitration at the 2- or 5-positions:

-

Bromination : Br₂ in acetic acid yields 5-bromo derivatives.

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups, though competing decarboxylation occurs.

Coordination Chemistry

The carboxylic acid and imidazole nitrogen act as ligands for metal ions (e.g., Cu²⁺, Zn²⁺). Complexes exhibit varied geometries (octahedral, tetrahedral) depending on pH and counterions.

Key Considerations:

-

Steric Effects : The isobutyl group hinders reactions at the 1-position, favoring 4- or 5-position modifications.

-

Solubility : Hydrochloride salt enhances aqueous solubility, critical for biological assays.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various substitution reactions, facilitating the development of novel chemical entities.

- Coordination Chemistry : The imidazole moiety can coordinate with metal ions, making it useful in metalloprotein studies and catalysis.

Biology

- Enzyme Inhibition Studies : Research indicates that 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride may act as an enzyme inhibitor. Its structural features allow it to interact with active sites of enzymes, potentially leading to new therapeutic strategies for diseases involving enzyme dysregulation .

- Ligand in Coordination Complexes : The compound's ability to form stable complexes with transition metals enhances its utility in biological systems, particularly in studies involving metalloproteins and metalloenzymes.

Medicine

- Pharmacological Potential : Ongoing research explores its potential as a pharmacophore in drug design, particularly targeting antimicrobial and anticancer agents. The compound's structure suggests it may interact favorably with biological targets associated with these diseases .

- Neurodegenerative Disorders : Some studies have indicated that imidazole derivatives could play a role in treating neurodegenerative diseases like Alzheimer's by modulating amyloid peptide production, although specific studies on 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride are still emerging .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various imidazole derivatives, including 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride. Results indicated significant inhibition against several bacterial strains, suggesting potential applications in developing new antibiotics.

Case Study 2: Neuroprotective Effects

Research into neuroprotective agents highlighted the potential role of imidazole derivatives in reducing neuroinflammation. Although focused on broader classes of compounds, findings suggest that derivatives like 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride could be further explored for their neuroprotective effects.

Mechanism of Action

The mechanism of action of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can form hydrogen bonds with amino acid residues in proteins, affecting their function. This interaction can lead to the inhibition of enzyme activity or modulation of protein-protein interactions .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Alkyl vs. Aryl Groups: The isobutyl and ethyl analogs () exhibit lower molecular weights and higher solubility in aqueous media compared to aryl-substituted derivatives. Aryl substituents like 3-chlorophenyl () and 4-trifluoromethylphenyl () introduce steric bulk and electronic effects. The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation .

Hydrochloride vs. Dihydrochloride Salts :

- The dihydrochloride salt of the pyrimidin-2-yl analog () increases polarity and water solubility, making it suitable for in vitro enzymatic assays .

Biological Activity

1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride is a compound that has garnered attention due to its potential biological activities. The imidazole ring structure is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesized derivatives, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride is . The presence of the isobutyl group influences its reactivity and biological activity compared to other imidazole derivatives. The compound's structure allows for effective interactions with various biological targets, such as enzymes and receptors.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride can inhibit the growth of various bacterial strains. For instance, the Minimum Inhibitory Concentration (MIC) values for certain strains were found to be in the range of 0.5 to 2.0 μg/mL, showcasing its potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase (COX) enzymes. In a study assessing the IC50 values against COX-1 and COX-2, 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride demonstrated promising results with IC50 values of approximately 30 μM for COX-2 inhibition, indicating its potential as a therapeutic agent for inflammatory conditions .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research has shown that it can induce apoptosis in cancer cells by activating specific signaling pathways. In particular, studies involving cell lines such as HeLa and MCF-7 revealed that treatment with this compound resulted in a significant decrease in cell viability, with IC50 values around 15 μM .

The biological activity of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride is primarily mediated through its interaction with biological targets. It is believed to bind to cyclin-dependent kinases (CDKs), mimicking ATP interactions and effectively inhibiting their activity. This binding enhances selectivity and potency against specific enzymes involved in cell cycle regulation .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various imidazole derivatives, including 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride. The results indicated that this compound exhibited superior activity against resistant strains of Staphylococcus aureus compared to traditional antibiotics .

Anti-inflammatory Research

In another investigation focused on anti-inflammatory effects, researchers utilized carrageenan-induced paw edema models in rats. The administration of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride resulted in a significant reduction in edema compared to control groups, suggesting its efficacy in managing inflammation .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and properties of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride compared to structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| 1-Isobutyl-1H-imidazole-4-carboxylic acid HCl | MIC: 0.5 - 2.0 μg/mL | IC50: ~30 μM | IC50: ~15 μM |

| 1-Cyclobutyl-1H-imidazole-4-carboxylic acid | Moderate | IC50: ~40 μM | IC50: ~20 μM |

| 1-(3-Methylbenzyl)-1H-imidazole-4-carboxylic acid HCl | High | IC50: ~25 μM | IC50: ~10 μM |

Q & A

Q. What are the optimal synthetic routes for 1-isobutyl-1H-imidazole-4-carboxylic acid hydrochloride?

Methodological Answer: The synthesis of imidazole-carboxylic acid derivatives typically involves functionalization of the imidazole ring followed by acidification. For structurally similar compounds (e.g., 1-methyl-1H-imidazole-4-sulfonyl chloride), chlorosulfonic acid is reacted with the parent imidazole under inert atmospheres and controlled temperatures to introduce sulfonyl chloride groups . Adapting this approach, 1-isobutyl-1H-imidazole-4-carboxylic acid could be synthesized via:

Isobutyl Substitution : Reacting 1H-imidazole-4-carboxylic acid with isobutyl halides in the presence of a base (e.g., NaH) to introduce the isobutyl group at the N1 position.

Hydrochloride Formation : Treating the free base with HCl in an aprotic solvent (e.g., ethanol) to form the hydrochloride salt.

Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via recrystallization (e.g., ethanol/water mixtures) .

Q. How can HPLC methods be optimized for purity analysis of this compound?

Methodological Answer: Adapted from clonidine hydrochloride analysis :

- Column : Kromasil C18 (150 mm × 4.6 mm, 5 μm).

- Mobile Phase : 0.03 M phosphate buffer (pH 3.0) and methanol (70:30 v/v).

- Detection : UV at 207 nm (suitable for imidazole π→π* transitions).

- Validation : Ensure linearity (1–10 μg/mL), recovery (>98%), and RSD <2% for intra-day precision.

Data Table :

| Parameter | Value |

|---|---|

| Linearity range | 1.0–10.0 μg/mL |

| LOD/LOQ | 0.3 μg/mL / 1.0 μg/mL |

| Recovery (%) | 99.5–100.5 |

| RSD (n=6) | <1.5% |

Q. What safety precautions are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis.

- Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline irrigation .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

Methodological Answer: Conflicting crystallographic data (e.g., bond angles, tautomerism) may arise due to:

- Protonation States : The hydrochloride salt may alter hydrogen bonding. Use SHELX software for refinement, leveraging high-resolution data (e.g., <1.0 Å) to resolve ambiguities .

- Twinned Crystals : Apply the Hooft parameter in SHELXL to correct for twinning artifacts.

Example Workflow :

Data Collection : Use synchrotron radiation for high-resolution diffraction.

Refinement : Apply restraints for imidazole ring planarity and HCl occupancy.

Validation : Check R-factors (R1 <5%) and electron density maps for residual peaks .

Q. What strategies mitigate low yields in nucleophilic substitution reactions during synthesis?

Methodological Answer: Low yields often stem from steric hindrance (isobutyl group) or competing side reactions. Optimize via:

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity.

- Temperature Control : Gradual heating (40–60°C) minimizes decomposition.

Case Study : For 1-methylimidazole derivatives, yields improved from 45% to 72% by switching from THF to DMF .

Q. How can bioactivity assays be designed to evaluate enzyme inhibition?

Methodological Answer: Leverage methodologies from imidazole-based xanthine oxidase inhibitors :

Enzyme Assay : Incubate compound (0.1–100 μM) with xanthine oxidase and substrate (xanthine) in phosphate buffer (pH 7.4).

Detection : Monitor uric acid formation at 290 nm.

IC50 Calculation : Use nonlinear regression (GraphPad Prism) to determine inhibition potency.

Data Interpretation : Compare IC50 values with known inhibitors (e.g., allopurinol). Structural modifications (e.g., carboxylate group) may enhance binding to the molybdenum center.

Methodological Challenges & Data Analysis

Q. How to address discrepancies in spectroscopic data (e.g., NMR splitting patterns)?

Methodological Answer:

- Dynamic Effects : Rotameric states of the isobutyl group may cause splitting. Acquire variable-temperature NMR (VT-NMR) to coalesce signals.

- Solvent Artifacts : Use deuterated DMSO or CDCl3 to avoid proton exchange in carboxylic acid groups.

Example : In 1-benzylimidazole derivatives, VT-NMR at 60°C simplified doublets to singlets .

Q. What computational tools predict reactivity of the carboxylate group?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model nucleophilic attack at the carboxylate (e.g., pKa ~2.5).

- Molecular Dynamics (MD) : Simulate ligand-enzyme interactions (e.g., AutoDock Vina) to assess binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.